molecular formula C12H14ClNO2 B3325242 Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 2091842-53-2

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No. B3325242
CAS RN: 2091842-53-2
M. Wt: 239.70
InChI Key: LRWPIPRIYXEVCG-UHFFFAOYSA-N
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Description

“Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C12H14ClNO2 . It has a molecular weight of 239.70 . This compound is often used in research .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate” consists of a pyrrolidine ring attached to a 3-chlorophenyl group and a methyl carboxylate group . The InChI code for this compound is 1S/C12H14ClNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H .


Chemical Reactions Analysis

The pyrrolidine ring in “Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate” can undergo various chemical reactions. For instance, it can be functionalized to introduce new substituents or transformed into other heterocyclic structures .


Physical And Chemical Properties Analysis

“Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

The pyrrolidine scaffold in “Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate” offers a versatile platform for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of different substituents and stereochemistry on the biological activity of these compounds .

properties

IUPAC Name

methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWPIPRIYXEVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

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